Alanine, N-carbamoyl-N-nitroso-3-phenyl-

Description

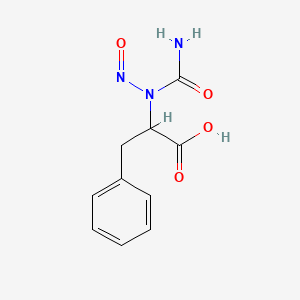

The compound Alanine, N-carbamoyl-N-nitroso-3-phenyl- (CAS: Not explicitly provided) is a modified alanine derivative characterized by:

- N-carbamoyl and N-nitroso functional groups attached to the amino group.

- A phenyl substituent at the β-carbon (3rd position).

Properties

CAS No. |

67792-90-9 |

|---|---|

Molecular Formula |

C10H11N3O4 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

2-[carbamoyl(nitroso)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H11N3O4/c11-10(16)13(12-17)8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,16)(H,14,15) |

InChI Key |

OLRGOQHCUKOIAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N(C(=O)N)N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves several steps One common method includes the protection of the amino group of alanine using a tert-butyl carbamate (Boc) groupThe final step involves the deprotection of the Boc group to yield the desired compound .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the intermediate and final products.

Chemical Reactions Analysis

Alanine, N-carbamoyl-N-nitroso-3-phenyl- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted carbamoyl derivatives .

Scientific Research Applications

Alanine, N-carbamoyl-N-nitroso-3-phenyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.

Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Alanine, N-carbamoyl-N-nitroso-3-phenyl- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress and damage in cells .

Comparison with Similar Compounds

Key Observations :

2.2. Carbamoyl-Containing Analogs

Carbamoyl groups are prevalent in pharmaceuticals and toxins:

Key Observations :

- The dual N-nitroso and N-carbamoyl groups in the target compound may enhance stability, prolonging its half-life in biological systems compared to simpler NOCs .

2.3. Phenyl-Substituted Alanine Derivatives

Phenyl groups influence solubility and receptor interactions:

Key Observations :

- Nitroso-carbamoyl-phenyl combinations are rare; their metabolic pathways (e.g., cytochrome P450 activation) remain unstudied .

Q & A

Basic: What experimental strategies can be used to study the biochemical stability of N-nitroso and carbamoyl modifications in alanine derivatives?

Answer:

To assess stability, researchers can employ:

- Mass spectrometry (MS) to detect degradation products or adduct formation under physiological conditions .

- High-performance liquid chromatography (HPLC) to monitor purity and degradation kinetics .

- Nuclear magnetic resonance (NMR) to track structural changes in response to pH or redox conditions .

These methods are critical for ensuring reproducibility in studies involving reactive N-nitroso groups, which are prone to hydrolysis or redox reactions.

Advanced: How might N-carbamoyl-N-nitroso modifications on alanine residues interfere with ribosomal scanning and start codon selection in NTAR-containing proteins?

Answer:

N-terminal alanine-rich sequences (NTARs) rely on rare codons (e.g., Ala-GCG) and secondary structures to slow ribosome progression, ensuring accurate start codon selection . Modifications like nitrosation or carbamoylation could:

- Disrupt codon-anticodon interactions , altering ribosomal dwell times .

- Introduce steric hindrance that destabilizes nascent peptide-ribosome exit tunnel interactions .

- Affect Kozak sequence compatibility , as seen in ERK1/2 studies where non-canonical Kozak contexts reduced translation fidelity . Experimental validation via luciferase reporter assays (e.g., ffLuc fusion constructs) can quantify leaky scanning effects .

Basic: What analytical techniques are recommended for characterizing synthetic N-carbamoyl-N-nitroso alanine derivatives?

Answer:

Key techniques include:

- Fourier-transform infrared spectroscopy (FTIR) to confirm nitroso (–N=O) and carbamoyl (–NH–CO–NH₂) functional groups .

- Ultraviolet-visible (UV-Vis) spectroscopy to detect nitroso-specific absorbance peaks (~230–250 nm) .

- X-ray crystallography or cryo-electron microscopy for resolving structural conformations, especially near reactive sites .

Advanced: How can codon rarity in NTARs guide the design of expression vectors for studying post-translationally modified alanine derivatives?

Answer:

NTARs often use rare codons (e.g., Ala-GCG) to slow ribosome progression, enhancing start codon selection . For synthetic constructs:

- Codon-optimized vectors can mimic rare codon clusters to study translational pausing .

- Golden Gate cloning allows precise assembly of promoter/5'-UTR/NTAR sequences (e.g., erk1 promoters) to test modified alanine residues .

- Site-directed mutagenesis of Kozak sequences (e.g., G+4 position) can isolate NTAR-dependent effects .

Basic: What in vitro assays are suitable for evaluating the impact of N-terminal modifications on ribosomal function?

Answer:

- Ribosome profiling quantifies ribosomal density at start codons, identifying stalls caused by modified residues .

- Dual-luciferase assays (e.g., Renilla/firefly) compare translation efficiency between wild-type and modified NTARs .

- Immunoblotting detects truncated polypeptides resulting from leaky scanning (e.g., ERK1 Nt deletion mutants) .

Advanced: How do conflicting data on N-nitroso compound cytotoxicity versus signaling modulation inform experimental design?

Answer:

N-nitroso compounds can act as mutagens (via DNA adducts) or signaling modulators (e.g., ERK pathway dysregulation) . To reconcile contradictions:

- Dose-response assays differentiate cytotoxic vs. subtoxic effects .

- Kinase activity profiling (e.g., ERK1/2 phosphorylation assays) links modifications to pathway output .

- CRISPR-Cas9 knock-in models can introduce site-specific modifications to isolate functional impacts .

Basic: What are the methodological considerations for synthesizing N-carbamoyl-N-nitroso alanine derivatives?

Answer:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) groups to prevent unintended nitrosation side reactions .

- Low-temperature synthesis (<4°C) to stabilize nitroso intermediates .

- Purification via ion-exchange chromatography to separate charged derivatives (e.g., carbamoylated vs. unmodified species) .

Advanced: What computational models predict the effects of N-terminal modifications on protein folding and stability?

Answer:

- Molecular dynamics (MD) simulations model steric clashes between modified residues (e.g., nitroso groups) and ribosomal exit tunnels .

- Free energy calculations (e.g., MM-PBSA) quantify thermodynamic impacts of carbamoylation on alanine-rich helices .

- Codon adaptation index (CAI) analysis predicts ribosomal stalling caused by rare codon substitutions .

Basic: How do researchers validate the absence of leaky scanning artifacts in NTAR-modified expression systems?

Answer:

- AUG codon mutagenesis : Replace downstream AUGs with GUG to block alternative initiation .

- N-terminal tagging : Fusion of epitope tags (e.g., HA/FLAG) confirms full-length protein expression via immunoblotting .

- Ribosome footprinting identifies translation initiation sites genome-wide .

Advanced: What mechanisms link N-terminal alanine modifications to ERK pathway dysregulation in cancer?

Answer:

NTARs regulate ERK1/2 levels, which are rate-limiting for signaling output . Modifications could:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.